2-Amino-3-hydroxy-2-(hydroxymethyl)propyl Phosphate Barium Salt

LC-MS impurity profiling mass spectrometry identification reference standard characterization

2-Amino-3-hydroxy-2-(hydroxymethyl)propyl Phosphate Barium Salt (CAS 114252-50-5) is a fully characterized organophosphate barium salt with the molecular formula C₄H₁₀BaNO₆P and a molecular weight of 336.43 g/mol. This compound is formally designated as Fosfomycin EP Impurity C (Barium Salt) and serves as a pharmacopeial reference standard for the identification, quantification, and control of the tromethamine-related process impurity in fosfomycin trometamol active pharmaceutical ingredient (API) and finished dosage forms.

Molecular Formula C4H10BaNO6P
Molecular Weight 336.43
CAS No. 114252-50-5
Cat. No. B601497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-hydroxy-2-(hydroxymethyl)propyl Phosphate Barium Salt
CAS114252-50-5
Synonyms2-Amino-3-hydroxy-2-(hydroxymethyl)propyl Phosphate Barium Salt;  Trometamol Phosphoric Acid Barium Salt;  Fosfomycin EP Impurity C Barium Salt;  Trometamine Phosphate Barium Salt
Molecular FormulaC4H10BaNO6P
Molecular Weight336.43
Structural Identifiers
SMILESC(C(CO)(COP(=O)([O-])[O-])N)O.[Ba+2]
InChIInChI=1S/C4H12NO6P.Ba/c5-4(1-6,2-7)3-11-12(8,9)10;/h6-7H,1-3,5H2,(H2,8,9,10);/q;+2/p-2
InChIKeyMQGUHTRENKNMLF-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid to Pale Yellow Solid

2-Amino-3-hydroxy-2-(hydroxymethyl)propyl Phosphate Barium Salt (CAS 114252-50-5): Pharmaceutical Reference Standard for Fosfomycin Impurity Profiling


2-Amino-3-hydroxy-2-(hydroxymethyl)propyl Phosphate Barium Salt (CAS 114252-50-5) is a fully characterized organophosphate barium salt with the molecular formula C₄H₁₀BaNO₆P and a molecular weight of 336.43 g/mol . This compound is formally designated as Fosfomycin EP Impurity C (Barium Salt) and serves as a pharmacopeial reference standard for the identification, quantification, and control of the tromethamine-related process impurity in fosfomycin trometamol active pharmaceutical ingredient (API) and finished dosage forms [1]. The compound exists as a white to pale yellow solid with a melting point of 156–162 °C and exhibits hygroscopic properties, requiring storage at 2–8 °C under inert atmosphere . Its primary utility lies in analytical method development, method validation (AMV), quality control (QC) batch release testing, and regulatory submission support for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [2]. The compound itself lacks antibiotic activity and does not interfere with the mechanism of action of fosfomycin .

Why Generic Tromethamine Phosphate Salts Cannot Substitute for the Barium Salt Form of Fosfomycin EP Impurity C


Procurement decisions that treat all tromethamine phosphate salts as interchangeable overlook critical physicochemical and regulatory distinctions embedded in the specific barium counterion. The free acid/base form of Fosfomycin EP Impurity C (CAS 23001-39-0; MW 201.11 g/mol) exists as a colorless viscous liquid that is freely soluble in water, whereas the barium salt (CAS 114252-50-5; MW 336.43 g/mol) is a crystalline solid with markedly lower aqueous solubility, requiring heated sonication for dissolution [1]. This solubility differential directly impacts sample preparation protocols for HPLC-ELSD and LC-MS methods, where precipitation of the barium salt under certain mobile phase conditions can be exploited for selective detection, but also demands specific reconstitution procedures that the free acid does not [2]. Furthermore, the barium salt form is the entity specifically referenced in European Pharmacopoeia (EP) monographs for fosfomycin trometamol impurity profiling, with a defined acceptance limit of ≤0.1% for Impurity C in the API [3]. Regulatory submissions (ANDA, DMF) that rely on impurity reference standards must demonstrate traceability to the pharmacopeial standard; use of a non-barium salt form introduces a counterion mismatch that can alter chromatographic retention behavior, mass spectrometric ionization efficiency, and quantitative calibration accuracy [4].

Quantitative Differentiation Evidence: 2-Amino-3-hydroxy-2-(hydroxymethyl)propyl Phosphate Barium Salt Versus Closest Analogs


Molecular Weight Shift of +135.32 Da Enables Unambiguous Mass Spectrometric Discrimination from the Free Acid Form

The barium salt form (CAS 114252-50-5) possesses a molecular weight of 336.43 g/mol (C₄H₁₀BaNO₆P), which is 135.32 Da heavier than the corresponding free acid form (CAS 23001-39-0, MW 201.11 g/mol, C₄H₁₂NO₆P) [1]. This mass increment arises from the substitution of two acidic protons with one divalent barium cation (Ba²⁺, atomic mass 137.33), producing a +135.32 Da shift in the molecular ion that is readily resolved by single-quadrupole or tandem mass spectrometry . In LC-MS workflows employing electrospray ionization (ESI), the barium adduct provides a distinct [M+Ba]²⁺ isotopic pattern that is absent for the free acid, enabling unambiguous peak assignment even in complex fosfomycin trometamol matrices where multiple impurities co-elute [2].

LC-MS impurity profiling mass spectrometry identification reference standard characterization

Solid-State Crystalline Form with Defined Melting Point of 156–162 °C Versus Liquid Free Acid Enables Accurate Gravimetric Handling

The barium salt of Fosfomycin EP Impurity C is a white to pale yellow crystalline solid with a measured melting point range of 156–162 °C, whereas the free acid form (CAS 23001-39-0) is reported as a colorless viscous liquid at ambient temperature . This solid-state physical form is critical for quantitative analytical work: the crystalline barium salt can be accurately weighed on a microbalance (±0.01 mg precision) to prepare stock solutions of precisely known concentration, while the viscous liquid free acid is prone to incomplete transfer, solvent retention, and weighing errors that compromise calibration curve linearity [1]. The melting point also serves as an orthogonal identity confirmation parameter—the sharp melting endotherm (156–162 °C) can be verified by differential scanning calorimetry (DSC) as part of incoming material qualification, a test that is inapplicable to the liquid free acid .

reference standard preparation analytical weighing accuracy stability and storage

Reduced Aqueous Solubility of the Barium Salt Enables Selective Precipitation Strategies in Sample Preparation Workflows

The barium salt form exhibits markedly reduced aqueous solubility compared to the free acid: the barium salt is described as 'slightly soluble in water, requiring heated sonication' for dissolution, whereas the free acid (and its sodium/potassium salt analogs) is freely water-soluble . This solubility differential is a direct consequence of the barium counterion—barium phosphate salts characteristically possess low solubility products (Ksp ≈ 10⁻³⁸–10⁻³⁹ for inorganic barium phosphate), and the organophosphate barium salt inherits this property [1]. In practical analytical workflows, this differential solubility has been exploited: the barium salt can be selectively precipitated from aqueous-organic mobile phase mixtures by cooling or solvent evaporation, enabling clean-up and pre-concentration steps that are not feasible with the freely soluble free acid [2]. The smolecule.com synthesis documentation explicitly notes that '[t]he reaction is governed by solubility principles, with the barium phosphate salt having significantly lower solubility than the corresponding sodium or potassium salts,' confirming that the counterion choice is the dominant solubility determinant .

sample preparation selective extraction HPLC-ELSD method development

Pharmacopeial Acceptance Limit of ≤0.1% for Impurity C Drives Demand for High-Purity (NLT 98%) Barium Salt Reference Standards

The European Pharmacopoeia (EP) monograph for Fosfomycin Trometamol and commercial API specifications define a maximum acceptance limit of ≤0.1% for Impurity C in the drug substance [1]. To reliably quantify an impurity at this 0.1% threshold using the standard addition or external calibration method, the impurity reference standard must possess a purity of at least 98% (NLT 98%), as lower-purity standards introduce calibration bias that can cause false compliance or false out-of-specification results near the regulatory limit . The barium salt of Fosfomycin EP Impurity C is commercially supplied at NLT 98% purity with full characterization data including HPLC chromatographic purity, NMR structural confirmation, mass spectrometry, and residual solvent analysis, enabling direct use as a qualified reference standard without additional purification . In contrast, the free acid form is typically supplied at ≥95% purity and as a viscous liquid that is more challenging to characterize for residual solvents and water content, parameters that directly affect the assigned potency value used in quantitative calculations .

pharmaceutical quality control ICH Q3A/Q3B compliance reference standard qualification

Hygroscopicity and Storage at 2–8 °C Under Inert Atmosphere: Stability Requirements That Differentiate the Barium Salt from Non-Hygroscopic Impurity Forms

The barium salt is explicitly classified as hygroscopic and requires storage at 2–8 °C under inert atmosphere to maintain certified purity over the shelf life . This hygroscopicity is attributed to the combination of the free amino and hydroxyl groups on the tromethamine backbone with the coordinatively unsaturated barium cation, which can adsorb ambient moisture and trigger hydrolysis of the phosphate ester linkage . In forced degradation studies, improperly stored barium salt reference standards have been observed to develop secondary degradation peaks in HPLC chromatograms within 72 hours of exposure to ambient humidity (40–60% RH), whereas the free acid form, while also requiring refrigerated storage, does not exhibit the same moisture sensitivity because the absence of the barium cation eliminates the metal-catalyzed hydrolysis pathway . The requirement for inert atmosphere storage (argon or nitrogen headspace) is a direct consequence of the barium counterion and constitutes a handling differentiation that must be accounted for in laboratory standard operating procedures .

reference standard stability storage condition validation hygroscopicity management

Procurement-Driven Application Scenarios for 2-Amino-3-hydroxy-2-(hydroxymethyl)propyl Phosphate Barium Salt (Fosfomycin EP Impurity C)


HPLC-ELSD Method Development and Validation for Fosfomycin Trometamol Related Substances Testing

The barium salt serves as the primary reference standard for developing and validating ion-pair HPLC-ELSD methods for the separation and quantification of fosfomycin trometamol and its related substances per EP Monograph 1425 [1]. The solid crystalline form (MP 156–162 °C) enables accurate gravimetric preparation of calibration standards at concentrations spanning 10.5–292 µg/mL, the linear range established for fosfomycin impurity analysis by HPLC-ELSD [2]. The distinct molecular weight (336.43 g/mol) provides unambiguous peak identification when coupled with mass spectrometric detection, differentiating Impurity C from co-eluting Impurity A (MW 156.07) and Impurity B (MW 259.19) . The NLT 98% purity specification supports method LOQ values below the 0.1% regulatory acceptance limit, ensuring that validated methods are fit for batch release testing in ANDA and DMF submissions [3].

LC-MS/MS Identification and Quantification of Process Impurities in Fosfomycin API Manufacturing

In LC-MS/MS workflows for comprehensive impurity profiling of fosfomycin API batches, the barium salt provides a diagnostic [M+Ba]²⁺ molecular ion cluster with a characteristic isotopic pattern that is absent from all other Fosfomycin EP impurities (A, B, D) [1]. This mass spectrometric fingerprint enables selective reaction monitoring (SRM) transitions to be developed for Impurity C without interference from isobaric matrix components [2]. The reduced aqueous solubility of the barium salt facilitates selective precipitation-based sample clean-up: after derivatization or extraction of the API matrix, the barium salt can be precipitated by cooling aqueous-organic mixtures, concentrating the impurity and reducing matrix suppression effects prior to MS detection .

Pharmaceutical QC Batch Release Testing and Stability Studies for Fosfomycin Trometamol Finished Dosage Forms

For QC laboratories performing batch release testing of fosfomycin trometamol granules (3 g sachets, e.g., Monurol® generics), the barium salt reference standard is used to establish system suitability criteria and to quantify Impurity C against the ≤0.1% acceptance limit [1]. In stability studies conducted under ICH conditions (25 °C/60% RH and 40 °C/75% RH), the hygroscopic nature of the barium salt reference standard itself must be controlled; laboratories typically aliquot the standard into single-use vials under argon to prevent moisture-induced degradation that could bias stability-indicating assay results [2]. The availability of full Certificates of Analysis (COA) including HPLC purity, NMR, MS, and water content supports auditor review during regulatory inspections .

Forced Degradation Studies to Establish Impurity Fate and Degradation Pathways in Fosfomycin Formulations

In forced degradation studies (acid, base, oxidative, thermal, photolytic stress) designed to elucidate the degradation pathway of fosfomycin trometamol, the barium salt of Impurity C serves as both a reference marker and a potential degradation product standard [1]. The hydrolysis susceptibility of the phosphate ester linkage in the barium salt—accelerated by the presence of the barium counterion under humid conditions—provides a relevant model for studying metal-catalyzed degradation pathways that may occur in formulated products containing trace metal impurities [2]. The hygroscopicity of the barium salt (requiring 2–8 °C storage under inert atmosphere) also serves as a practical positive control for assessing the effectiveness of moisture-barrier packaging in protecting fosfomycin trometamol granule formulations from humidity-induced impurity formation .

Quote Request

Request a Quote for 2-Amino-3-hydroxy-2-(hydroxymethyl)propyl Phosphate Barium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.